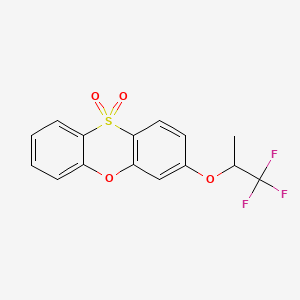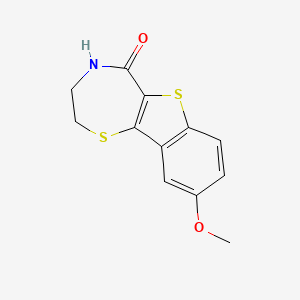
3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide
Vue d'ensemble
Description
2614W94 is a selective, reversible inhibitor of monoamine oxidase-A. It has a competitive mechanism of inhibition with an IC50 value of 5 nanomolar and a Ki value of 1.6 nanomolar when serotonin is used as the substrate . This compound is primarily used in scientific research to study the inhibition of monoamine oxidase-A, which plays a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine .
Applications De Recherche Scientifique
2614W94 has several scientific research applications, including:
Chemistry: Used to study the inhibition of monoamine oxidase-A and its effects on neurotransmitter metabolism.
Biology: Investigated for its potential role in modulating neurotransmitter levels in the brain.
Medicine: Explored as a potential therapeutic agent for conditions such as depression and anxiety due to its ability to inhibit monoamine oxidase-A.
Industry: Utilized in the development of new drugs and therapeutic agents targeting monoamine oxidase-A
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2614W94 involves several steps, including the formation of the core structure and the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions that involve the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for 2614W94 are also proprietary. Typically, such compounds are produced in specialized facilities that adhere to strict quality control and regulatory standards. The production process involves scaling up the laboratory synthesis to an industrial scale, ensuring consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2614W94 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving 2614W94 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from the reactions of 2614W94 include oxidized and reduced metabolites, as well as substituted derivatives.
Mécanisme D'action
2614W94 exerts its effects by selectively inhibiting monoamine oxidase-A. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, 2614W94 increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and potential therapeutic effects . The molecular targets and pathways involved include the binding of 2614W94 to the active site of monoamine oxidase-A, preventing the enzyme from metabolizing its substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clorgyline: Another selective inhibitor of monoamine oxidase-A with similar inhibitory properties.
Moclobemide: A reversible inhibitor of monoamine oxidase-A used as an antidepressant.
Brofaromine: A reversible inhibitor of monoamine oxidase-A with anxiolytic and antidepressant properties
Uniqueness
2614W94 is unique due to its high selectivity and potency as a monoamine oxidase-A inhibitor. Its reversible and competitive mechanism of inhibition distinguishes it from other inhibitors, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
3-(1,1,1-trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4S/c1-9(15(16,17)18)21-10-6-7-14-12(8-10)22-11-4-2-3-5-13(11)23(14,19)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJZNQUILFRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate](/img/structure/B1663232.png)
![N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester](/img/structure/B1663235.png)
![1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1663237.png)
![2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester](/img/structure/B1663238.png)

![4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)
![3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol](/img/structure/B1663241.png)

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)
![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)
![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)

